![molecular formula C19H23N3O3S B2852740 N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide CAS No. 446278-23-5](/img/structure/B2852740.png)
N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide
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Overview
Description
N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide, commonly known as DPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Scientific Research Applications
Pharmaceutical Applications
This compound has been mentioned in the context of pharmaceutical compositions . Specifically, it has been associated with conditions related to pyruvate kinase, such as pyruvate kinase deficiency . Pyruvate kinase deficiency (PKD) is a disease of red blood cells caused by a deficiency of the pyruvate kinase R (PKR) enzyme due to a recessive variant of the PKLR gene .
Treatment of Anemia
The compound could potentially be beneficial in treating various types of anemia . These include congenital anemia, hemolytic anemia, chronic disease anemia, and non-spherical hemolytic anemia .
Polymer Research
The compound has been used in the synthesis of high molecular weight polyurea . This process, known as trans-ureation, is efficient and is achieved in the absence of any catalyst .
Green Chemistry Process
An efficient green-chemistry process has been developed based on this compound for making urea prepolymers, urea elastomers, and urea plastics . This process yields excellent results without using reactive methylenediphenylene diisocyanate (MDI) or any catalysts in the trans-ureation polymerizations .
Mechanism of Action
Target of Action
Similar piperazine derivatives have been shown to act as acetylcholinesterase inhibitors (acheis) . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting this enzyme, these compounds can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Mode of Action
Similar piperazine derivatives have been found to inhibit acetylcholinesterase, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission .
Biochemical Pathways
By acting as an acetylcholinesterase inhibitor, it can affect the cholinergic pathway by increasing the concentration of acetylcholine in the synaptic cleft . This can lead to enhanced cholinergic neurotransmission, which plays a crucial role in memory and cognition .
Pharmacokinetics
Similar piperazine derivatives have been found to have adequate pharmacokinetic properties, as supported by in silico studies .
Result of Action
Similar piperazine derivatives have been found to improve short-term memory and anxiety levels in rats treated with aluminium chloride (alcl3), which were further improved after treatment . These compounds also attenuated the neurotoxic effects of AlCl3 as shown by the improvement in rats’ performance in the Water maze test and in lowering AChE activity .
Action Environment
The complexation of similar molecules with cucurbiturils can modulate their pka values, improve their solubility in aqueous solution, reduce the adverse effects of the drugs, and enhance the stability and/or enable targeted delivery of the drug molecule . Various key factors determining this process include the pH and dielectric constant of the medium, the cavity size of the host, the chemical characteristics of the substituents in the guest entity, and the presence/absence of metal cations .
properties
IUPAC Name |
N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-20(2)26(24,25)18-10-8-16(9-11-18)19(23)22-14-12-21(13-15-22)17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIIPULMQBULSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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